Cas no 631-45-8 (Tris(2-methylphenoxy)-sulfanylidene-λ5-phosphane)
631-45-8 structure
Product Name:Tris(2-methylphenoxy)-sulfanylidene-λ5-phosphane
Numero CAS:631-45-8
MF:C21H21O3PS
MW:384.4284055233
CID:1651870
PubChem ID:69429
Update Time:2025-04-21
Tris(2-methylphenoxy)-sulfanylidene-λ5-phosphane Proprietà chimiche e fisiche
Nomi e identificatori
-
- tris(2-methylphenoxy)-sulfanylidene-λ5-phosphane
- Thiophosphorsaeure-O,O',O''-tri-o-tolylester
- Tri-o-cresyl phosphorothioate
- Tri-o-cresyl phosphorothionate
- tri-o-tolylthiophosphate
- Tri-o-cresyl thiophosphate
- thiophosphoric acid O,O',O''-tri-o-tolyl ester
- Tri-o-tolyl phosphorothioate
- O,O,O-tri-o-tolyl phosphorothioate
- O.O.O-Tri-o-tolyl-thiophosphat
- o-Tolyl phosphorothioate
- NSC57869
- O,O,O-Tris(2-methylphenyl) thiophosphate
- BRN 2170893
- tris(2-methylphenoxy)-thioxo-$l^{5}-phosphane
- Phosphorothioic acid, O,O,O-tri-o-tolyl ester
- 29U394B2VT
- AI3-25782
- Phosphorothioic acid, O,O,O-tris(2-methylphenyl) ester
- Tris(2-methylphenoxy)-sulfanylidene-lambda5-phosphane
- UNII-29U394B2VT
- NCIOpen2_007558
- 4-06-00-01980 (Beilstein Handbook Reference)
- O,O,O-TRI-O-TOLYL THIOPHOSPHATE
- SCHEMBL7100690
- 631-45-8
- Q27254439
- NSC-57869
- DTXSID00212429
- NSC 57869
- Tris(2-methylphenoxy)-sulfanylidene-λ5-phosphane
-
- Inchi: 1S/C21H21O3PS/c1-16-10-4-7-13-19(16)22-25(26,23-20-14-8-5-11-17(20)2)24-21-15-9-6-12-18(21)3/h4-15H,1-3H3
- Chiave InChI: RJDVGKCBHFINOK-UHFFFAOYSA-N
- Sorrisi: S=P(OC1C=CC=CC=1C)(OC1C=CC=CC=1C)OC1C=CC=CC=1C
Proprietà calcolate
- Massa esatta: 384.09503
- Massa monoisotopica: 384.09490270g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 26
- Conta legami ruotabili: 6
- Complessità: 419
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 7.8
- Superficie polare topologica: 59.8Ų
Proprietà sperimentali
- PSA: 27.69
- LogP: 7.02370
Tris(2-methylphenoxy)-sulfanylidene-λ5-phosphane Letteratura correlata
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
631-45-8 (Tris(2-methylphenoxy)-sulfanylidene-λ5-phosphane) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso